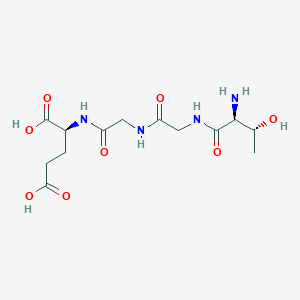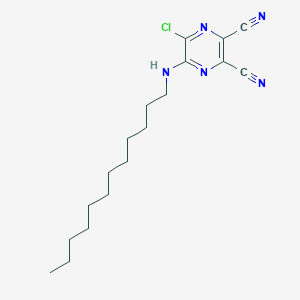
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a chlorine atom at the 5-position and a dodecylamino group at the 6-position, along with two cyano groups at the 2 and 3 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile typically involves the reaction of 5-chloro-2,3-dicyanopyrazine with dodecylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride
Major Products Formed
Substitution reactions: Products depend on the nucleophile used, resulting in various substituted pyrazine derivatives.
Oxidation and reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present
Aplicaciones Científicas De Investigación
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting bacterial and fungal infections due to its potential antimicrobial properties.
Materials Science: The compound can be used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring the interaction of pyrazine derivatives with biological macromolecules, aiding in the understanding of their biological activity.
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. The exact pathways and molecular targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dichloro-2,3-dicyanopyrazine: Similar in structure but lacks the dodecylamino group, which may affect its solubility and biological activity.
5-Amino-6-chloro-2,3-dicyanopyrazine:
Uniqueness
5-Chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile is unique due to the presence of the long dodecyl chain, which can influence its physical properties such as solubility and membrane permeability. This makes it particularly interesting for applications requiring amphiphilic molecules .
Propiedades
Número CAS |
397250-14-5 |
|---|---|
Fórmula molecular |
C18H26ClN5 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
5-chloro-6-(dodecylamino)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H26ClN5/c1-2-3-4-5-6-7-8-9-10-11-12-22-18-17(19)23-15(13-20)16(14-21)24-18/h2-12H2,1H3,(H,22,24) |
Clave InChI |
JKUVCWCPEZBRRI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC1=NC(=C(N=C1Cl)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


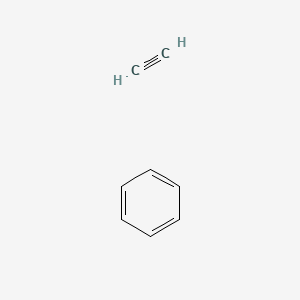
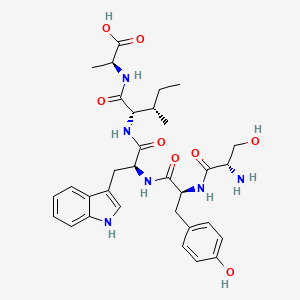

![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
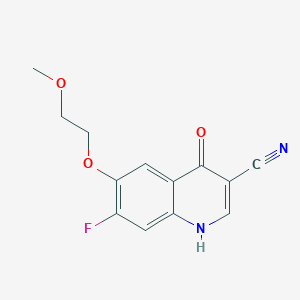
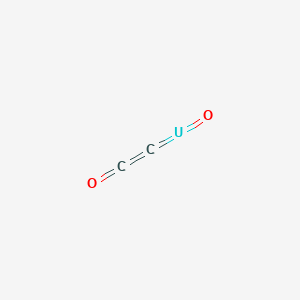
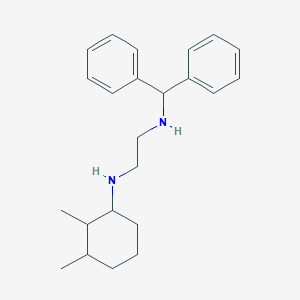
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
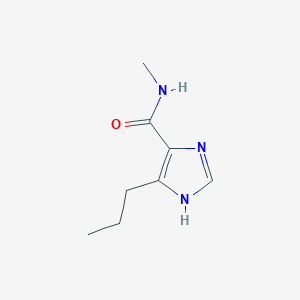
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
